molecular formula C4H8O2S2 B1363424 Allyl methanethiosulfonate CAS No. 14202-77-8

Allyl methanethiosulfonate

Cat. No.: B1363424
CAS No.: 14202-77-8
M. Wt: 152.2 g/mol
InChI Key: UWKDUBWNZZTSQL-UHFFFAOYSA-N
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Description

Allyl methanethiosulfonate is a versatile chemical compound used in various scientific research fields. Its unique properties make it ideal for applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a sulfonyl group and a sulfanyl group attached to a propene backbone, which contributes to its reactivity and utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl methanethiosulfonate typically involves the thiol-ene reaction, a type of “click” chemistry known for its efficiency and high yield . The reaction involves the addition of a thiol group to an alkene, facilitated by radical initiators or UV light. The reaction conditions are generally mild, and the process is straightforward, making it suitable for both laboratory and industrial-scale production.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate phase-transfer catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Allyl methanethiosulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted propene derivatives.

Scientific Research Applications

Allyl methanethiosulfonate is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Allyl methanethiosulfonate involves its reactivity with various biological targets. The compound can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

    3-Methylsulfonylprop-1-ene: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    3-Methylsulfanylprop-1-ene: Lacks the sulfonyl group, affecting its oxidation potential.

    3-Methylsulfonylsulfanylbut-1-ene: Has an extended carbon chain, which may influence its reactivity and applications.

Uniqueness: Allyl methanethiosulfonate is unique due to the presence of both sulfonyl and sulfanyl groups, which confer distinct reactivity patterns and make it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

3-methylsulfonylsulfanylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S2/c1-3-4-7-8(2,5)6/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKDUBWNZZTSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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